Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride
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Overview
Description
Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl. It is a derivative of oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2-oxazolidine-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl chloroformate with an amino alcohol, followed by cyclization to form the oxazolidine ring. The hydrochloride salt is then obtained by treating the oxazolidine with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Scientific Research Applications
Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs, particularly those targeting bacterial infections.
Mechanism of Action
The mechanism of action of ethyl 1,2-oxazolidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This action disrupts the translation process, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Ethyl oxazole-5-carboxylate: Another oxazole derivative with similar applications in organic synthesis and medicinal chemistry.
Oxazolidinone derivatives: These compounds share the oxazolidine ring structure and are known for their antimicrobial properties.
Uniqueness: Ethyl 1,2-oxazolidine-5-carboxylate hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its ability to form stable hydrochloride salts also enhances its utility in various chemical processes .
Properties
IUPAC Name |
ethyl 1,2-oxazolidine-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-2-9-6(8)5-3-4-7-10-5;/h5,7H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFQCXZLWSMZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNO1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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